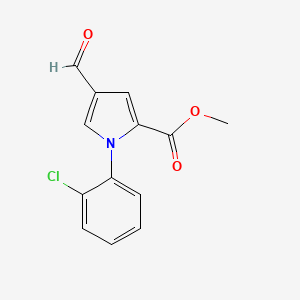

methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate

Description

Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate is a pyrrole-based heterocyclic compound featuring a 2-chlorophenyl substituent at position 1, a formyl group at position 4, and a methyl ester at position 2. Pyrrole derivatives are pivotal in medicinal chemistry due to their diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-chlorophenyl group introduces steric and electronic effects that may enhance binding to biological targets, while the formyl group provides a reactive site for further chemical modifications.

Properties

IUPAC Name |

methyl 1-(2-chlorophenyl)-4-formylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-13(17)12-6-9(8-16)7-15(12)11-5-3-2-4-10(11)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPQMGAQDIYIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1C2=CC=CC=C2Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701187999 | |

| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-21-9 | |

| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701187999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the pyrrole ring and subsequent modifications to introduce the chlorophenyl and formyl groups. Methods such as Vilsmeier–Haack formylation have been utilized effectively to achieve the desired structure.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of pyrrole derivatives, including this compound. For instance, a related compound demonstrated an IC50 value of 44.63 µM against human melanoma cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound 1C | 44.63 ± 3.51 | 3.83 |

| Carboplatin | 18.2 | - |

| Temozolomide | 50 | - |

The mechanism by which this compound exerts its biological effects is likely linked to its ability to induce apoptosis and cause cell cycle arrest, particularly in the S phase . This suggests that the compound may interfere with DNA synthesis or repair mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at specific positions on the pyrrole ring can significantly alter their potency. For example, compounds with electron-withdrawing groups such as chlorophenyl have shown varied activity levels against different cancer cell lines .

Table 2: SAR Insights for Pyrrole Derivatives

| Substituent Position | Substituent Type | Activity Impact |

|---|---|---|

| 1 | Chlorophenyl | Increased antiproliferative activity |

| 4 | Formyl Group | Essential for cytotoxicity |

| β-position | Alkyl/Electron-Withdrawing Groups | Enhanced selectivity against tumor cells |

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrrole derivatives in clinical settings:

- Anticancer Activity : A study demonstrated that a series of pyrrole derivatives exhibited selective cytotoxicity against melanoma cells, with significant induction of apoptosis observed in treated cells .

- Antimicrobial Properties : Other derivatives have shown promising antimicrobial activity, with minimum inhibitory concentrations (MIC) that suggest potential use in treating infections caused by resistant strains .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Bioactive Compounds:

Methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate serves as a significant intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for anti-inflammatory and anticancer properties. For instance, research has shown that modifications to the pyrrole structure can enhance the bioactivity of the resulting compounds, making them potential candidates for drug development aimed at treating various diseases .

Case Study: Anticancer Activity

A study focused on derivatives of this compound demonstrated promising results in inhibiting cancer cell proliferation. The synthesized derivatives exhibited selective cytotoxicity against specific cancer cell lines, suggesting their potential as therapeutic agents .

Organic Electronics

Role in Organic Semiconductors:

This compound is utilized in the fabrication of organic semiconductors, which are crucial for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique electronic properties allow it to function effectively in these applications, contributing to advancements in sustainable energy solutions .

Case Study: OLED Development

Research has highlighted the effectiveness of pyrrole derivatives, including this compound, in enhancing the performance of OLEDs. These materials demonstrated improved light emission efficiency and stability compared to traditional inorganic semiconductors .

Material Science

Development of Novel Polymers:

The compound is employed in creating novel polymer materials with enhanced properties such as improved thermal stability and mechanical strength. These materials are beneficial in various industrial applications, including coatings and composite materials .

Case Study: Polymer Synthesis

A study reported the synthesis of polymers incorporating this compound, which exhibited superior mechanical properties compared to conventional polymers. The enhanced performance was attributed to the unique structural characteristics imparted by the pyrrole moiety .

Biological Research

Exploration of Enzyme Activity:

Researchers utilize this compound in biological studies to explore enzyme activity and metabolic pathways. Its derivatives have been investigated for their interactions with various biological targets, providing insights into potential therapeutic mechanisms .

Case Study: Enzyme Inhibition Studies

A recent investigation into the enzyme inhibitory potential of this compound revealed its ability to modulate specific enzyme activities involved in metabolic disorders. This study underscores its potential as a lead compound for developing new therapeutic agents targeting metabolic diseases .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The compound is compared with analogous pyrrole derivatives, focusing on substituents at positions 1, 2, and 4. Key examples include:

Key Observations:

The formyl group at position 4 is more reactive toward nucleophilic additions (e.g., in Schiff base formation) compared to non-carbonyl substituents like chlorine or chlorosulfonyl.

Ester Group Influence :

- Methyl esters (e.g., target compound) are generally more hydrolytically labile than ethyl esters (e.g., Ethyl 4-chloro-1H-pyrrole-2-carboxylate). However, the electron-withdrawing formyl group in the target compound may stabilize the ester against hydrolysis.

Crystallographic and Hydrogen-Bonding Patterns :

Physical and Chemical Properties

- Melting Points : The methyl-substituted analogue (CAS 67858-47-3) melts at 100–101°C, while the target compound’s bulkier 2-chlorophenyl group likely increases its melting point due to enhanced intermolecular forces.

- Reactivity : The formyl group’s polarity contrasts with the electron-deficient chlorosulfonyl group, making the target compound more amenable to nucleophilic attacks.

Preparation Methods

General Synthetic Approach

The synthesis of methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate typically proceeds through the construction of a substituted pyrrole ring bearing a 2-chlorophenyl substituent and a formyl group at the 4-position, along with a methyl ester at the 2-carboxylate position. The key steps include:

- Formation of the pyrrole core with appropriate substitution.

- Introduction of the 2-chlorophenyl group at the nitrogen (N-1) position.

- Selective formylation at the 4-position of the pyrrole ring.

- Esterification to install the methyl carboxylate group.

Preparation of Pyrrole Core and 2-Chlorophenyl Substitution

A common route starts with methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate as a precursor. Friedel–Crafts acylation is employed to introduce the 2-chlorophenyl ketone moiety, which then undergoes further transformations to reach the target compound.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Friedel–Crafts Acylation | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, 2-(2-chlorobenzoyl) chloride, AlCl3, CH2Cl2, -78 °C to -30 °C, 3 h | Formation of methyl 4-(2-chlorobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate intermediate |

| Hydrazine Hydrate Treatment | Hydrazine hydrate, 120 °C, 16 h | Conversion to hydrazone derivatives for ring modifications |

| Palladium-Catalyzed Coupling | Pd(OAc)2, triphenylphosphine, triethylamine, DMF, 80 °C, 16 h | Introduction of phenylmethyl substituents |

These steps establish the pyrrole skeleton with the 2-chlorophenyl group attached at the nitrogen atom, setting the stage for further functionalization.

Formylation at the 4-Position of Pyrrole

Formylation is typically achieved via the Vilsmeier–Haack reaction, using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This introduces the aldehyde group selectively at the 4-position of the pyrrole ring.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Formylation | POCl3, DMF, 0 °C to room temperature, 3 days | Formation of methyl 4-formyl-1-(2-chlorophenyl)-1H-pyrrole-2-carboxylate |

| Workup | Sodium acetate in water, washing with brine, drying over MgSO4 | Purified aldehyde product |

The reaction proceeds with good regioselectivity and yields a stable formylated pyrrole derivative.

Esterification and Purification

The methyl ester group at the 2-carboxylate position is introduced or preserved through esterification or transesterification steps, often involving methanol or methyl lithium reagents under controlled conditions. The final product is purified by crystallization or chromatography.

| Step | Conditions | Notes |

|---|---|---|

| Esterification | Methanol reflux, HCl gas bubbling for methylation | Methyl ester formation with high purity |

| Purification | Crystallization from methanol or ethyl acetate | Yields white solid with melting point ~143-144 °C |

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Friedel–Crafts Acylation | AlCl3, 2-(2-chlorobenzoyl) chloride, CH2Cl2, -78 to -30 °C | Methyl 4-(2-chlorobenzoyl)-pyrrole intermediate | Isolated as white solid |

| 2 | Hydrazine Hydrate Treatment | Hydrazine hydrate, 120 °C, 16 h | Hydrazone derivatives | Used for further ring modification |

| 3 | Pd-Catalyzed Coupling | Pd(OAc)2, PPh3, triethylamine, DMF, 80 °C, 16 h | Introduction of phenylmethyl substituents | Catalytic amounts |

| 4 | Electrophilic Chlorination | NCS, DCM, 0 °C to r.t., overnight | 2-Chloropyrrole derivative | 61% yield after crystallization |

| 5 | Formylation (Vilsmeier–Haack) | POCl3, DMF, 0 °C to r.t., 3 days | 4-Formyl pyrrole derivative | Purified by aqueous workup |

| 6 | Esterification | Methanol reflux with HCl gas | Methyl ester formation | Crystallized, mp 143-144 °C |

Research Findings and Practical Considerations

- The chlorination step using N-chlorosuccinimide is highly selective and critical for obtaining the 2-chlorophenyl substitution without over-chlorination or side products.

- Friedel–Crafts acylation under low temperature (-78 °C to -30 °C) with aluminum chloride ensures regioselectivity and high yield of the acylated pyrrole intermediate.

- The Vilsmeier–Haack formylation is a reliable method for introducing the aldehyde group at the 4-position, with extended reaction time (up to 3 days) improving conversion.

- Purification by crystallization from dichloromethane or methanol is effective, reducing the need for laborious chromatographic steps.

- Palladium-catalyzed coupling reactions enable the introduction of complex aryl substituents under mild conditions, facilitating structural diversification.

Q & A

Basic Synthesis Methodology

Q: What are the established synthetic routes for methyl 1-(2-chlorophenyl)-4-formyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized for improved yields? A: Synthesis typically involves sequential functionalization of the pyrrole ring. A plausible route includes:

Pyrrole Core Formation : Cyclization of γ-ketoesters or via Paal-Knorr synthesis.

Substituent Introduction :

- 2-Chlorophenyl Group : Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) at the 4-position, as seen in structurally analogous compounds .

- Esterification : Methylation of the carboxylate precursor using methanol under acidic conditions.

Critical Conditions :

- Temperature control (<0°C for formylation to avoid over-reaction).

- Catalysts (e.g., Pd for coupling reactions).

- Purification via column chromatography to isolate intermediates .

Basic Characterization Techniques

Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound? A:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement, though crystallization may require slow evaporation in solvents like DCM/hexane .

Advanced Functionalization Strategies

Q: Which reactive sites enable further derivatization of this compound for drug discovery? A:

- Formyl Group :

- Condensation with hydrazines to form hydrazones (potential antimicrobial agents).

- Reductive amination to introduce amine substituents .

- Ester Group : Hydrolysis to carboxylic acid under basic conditions (NaOH/EtOH), enabling peptide coupling.

- Chlorophenyl Group : Cross-coupling (e.g., Buchwald-Hartwig amination) to introduce heteroaryl groups .

Example : Analogous compounds with trifluoromethyl or amino groups show enhanced bioactivity .

Advanced Mechanistic and Computational Insights

Q: How can computational chemistry predict the electronic properties and reactivity of this compound? A:

- DFT Calculations :

- HOMO-LUMO analysis to assess electron-rich sites (formyl and pyrrole ring) for nucleophilic/electrophilic attacks.

- NBO analysis to evaluate hyperconjugation effects from the chlorophenyl group .

- Molecular Docking : Predict binding affinity to biological targets (e.g., kinases or enzymes) by modeling interactions with active sites .

Data Interpretation and Contradictions

Q: How should researchers resolve discrepancies in reported spectroscopic data for similar pyrrole derivatives? A:

- Solvent Effects : Compare data acquired in deuterated DMSO vs. CDCl₃, which shifts proton signals (e.g., formyl group).

- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., pyrrole ring protons vs. aromatic protons) .

- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths and angles .

Biological Evaluation Frameworks

Q: What in vitro assays are recommended to assess the biological potential of this compound? A:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s electron-deficient pyrrole core .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.